4-(3-Fluorophenoxy)-6-chloropyrimidine
Overview
Description
4-(3-Fluorophenoxy)-6-chloropyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family. It is an important chemical intermediate that has several applications in the field of medicinal chemistry. This compound has attracted significant attention due to its potential therapeutic properties and its ability to act as an effective inhibitor of various enzymes.
Mechanism of Action
The mechanism of action of 4-(3-Fluorophenoxy)-6-chloropyrimidine involves the inhibition of various enzymes. It acts by binding to the active site of the enzyme, thereby preventing its normal functioning. This leads to a decrease in the activity of the enzyme and a subsequent reduction in the biological activity of the target molecule.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are dependent on the specific enzyme that it inhibits. For example, inhibition of protein kinases can lead to the suppression of cell growth and proliferation, while inhibition of phosphodiesterases can lead to an increase in intracellular cyclic nucleotide levels. These effects can have significant implications in the treatment of various diseases.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 4-(3-Fluorophenoxy)-6-chloropyrimidine in laboratory experiments is its ability to selectively inhibit specific enzymes. This allows for the precise modulation of biological activity, which is essential for studying the function of these enzymes. However, one of the limitations of using this compound is its potential toxicity, which can affect the viability of cells in culture.
Future Directions
There are several future directions that can be explored with respect to 4-(3-Fluorophenoxy)-6-chloropyrimidine. One of the areas of interest is the development of more potent and selective inhibitors of specific enzymes. Another area of interest is the use of this compound in combination with other drugs to enhance its therapeutic efficacy. Furthermore, the potential use of this compound in the treatment of various diseases, such as cancer and inflammation, can also be explored.
Conclusion
In conclusion, this compound is an important chemical intermediate that has several applications in the field of medicinal chemistry. Its ability to selectively inhibit specific enzymes makes it an essential tool for studying the function of these enzymes. Further research in this area can lead to the development of more potent and selective inhibitors, which can have significant implications in the treatment of various diseases.
Scientific Research Applications
4-(3-Fluorophenoxy)-6-chloropyrimidine has been extensively studied for its potential therapeutic properties. It has been reported to exhibit significant inhibitory activity against several enzymes, including protein kinases, phosphodiesterases, and cyclin-dependent kinases. This compound has also been found to possess anticancer, anti-inflammatory, and antimicrobial properties.
properties
IUPAC Name |
4-chloro-6-(3-fluorophenoxy)pyrimidine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClFN2O/c11-9-5-10(14-6-13-9)15-8-3-1-2-7(12)4-8/h1-6H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXRWBETZRNLTDT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)OC2=CC(=NC=N2)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClFN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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